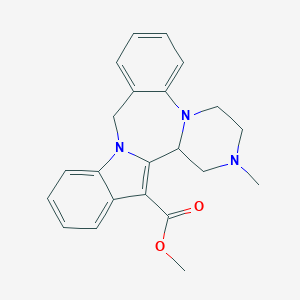
Serazapine
Cat. No. B037918
M. Wt: 361.4 g/mol
InChI Key: WPGUWABWNUSPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04737496
Procedure details


Methanol (20 L) and 2.37 kg of methyl 1,3,4,16b-tetrahydro-2-methyl-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine-16-carboxylate are combined, heated to reflux, and the mixture is treated with a solution of hydrogen chloride in methanol (7.6N, 870 ml). The reaction mixture is maintained at reflux for 10 minutes and then is allowed to cool gradually to room temperature while stirring overnight. The suspension is filtered and the solid hydrochloride is washed with methanol (2×500 ml) and dried (18 hours, 80°/0.1 mm Hg). The obtained compound is added to boiling water (31 L) and the mixture is stirred at reflux until solution is complete (20 minutes). Heating is then discontinued and the mixture is stirred overnight at 15°, cooled to 5°, filtered and the collected solid is washed with water (1 L). The product is dried (6 hours, 80°/3 mm Hg; 30 hours, 100°/0.1 mm Hg), passed through a 40 mesh screening and dried further (15 hours, 110°/0.1 mm Hg) to give methyl 1,3,4,16b-tetrahydro-2-methyl-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine-16-carboxylate hydrochloride, mp 275°-277°.
Quantity
2.37 kg
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:27][CH2:26][N:5]2[C:6]3[CH:25]=[CH:24][CH:23]=[CH:22][C:7]=3[CH2:8][N:9]3[C:17]4[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=4[C:11]([C:18]([O:20][CH3:21])=[O:19])=[C:10]3[CH:4]2[CH2:3]1.[ClH:28]>CO>[ClH:28].[CH3:1][N:2]1[CH2:27][CH2:26][N:5]2[C:6]3[CH:25]=[CH:24][CH:23]=[CH:22][C:7]=3[CH2:8][N:9]3[C:17]4[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=4[C:11]([C:18]([O:20][CH3:21])=[O:19])=[C:10]3[CH:4]2[CH2:3]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.37 kg
|
|
Type
|
reactant
|
|
Smiles
|
CN1CC2N(C3=C(CN4C2=C(C=2C=CC=CC24)C(=O)OC)C=CC=C3)CC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
870 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
20 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is maintained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 10 minutes
|
|
Duration
|
10 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid hydrochloride is washed with methanol (2×500 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried (18 hours, 80°/0.1 mm Hg)
|
|
Duration
|
18 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The obtained compound is added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux until solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(20 minutes)
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred overnight at 15°
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 5°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the collected solid is washed with water (1 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is dried (6 hours, 80°/3 mm Hg; 30 hours, 100°/0.1 mm Hg)
|
|
Duration
|
30 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried further (15 hours, 110°/0.1 mm Hg)
|
|
Duration
|
15 h
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CN1CC2N(C3=C(CN4C2=C(C=2C=CC=CC24)C(=O)OC)C=CC=C3)CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
